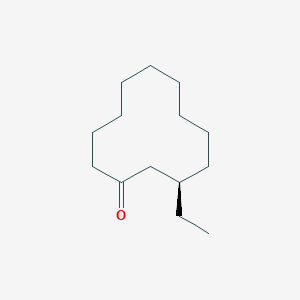
(3R)-3-ethylcyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-ethylcyclododecan-1-one: is an organic compound with a unique structure characterized by a twelve-membered ring with an ethyl group attached to the third carbon and a ketone functional group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-ethylcyclododecan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of Grignard reagents to introduce the ethyl group, followed by cyclization and oxidation to form the ketone. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-ethylcyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: (3R)-3-ethylcyclododecan-1-one is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model compound to study the behavior of large ring systems in biological systems. It may also be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers may explore its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and properties make it suitable for various applications in the chemical industry.
Mécanisme D'action
The mechanism of action of (3R)-3-ethylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(3R)-3-hydroxycyclododecan-1-one: Similar structure but with a hydroxyl group instead of an ethyl group.
(3R)-3-methylcyclododecan-1-one: Similar structure but with a methyl group instead of an ethyl group.
(3R)-3-ethylcyclododecan-1-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness: (3R)-3-ethylcyclododecan-1-one is unique due to its specific stereochemistry and the presence of both an ethyl group and a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
471854-55-4 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
(3R)-3-ethylcyclododecan-1-one |
InChI |
InChI=1S/C14H26O/c1-2-13-10-8-6-4-3-5-7-9-11-14(15)12-13/h13H,2-12H2,1H3/t13-/m1/s1 |
Clé InChI |
NDXMKCXFCOKTDU-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@@H]1CCCCCCCCCC(=O)C1 |
SMILES canonique |
CCC1CCCCCCCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B13823684.png)

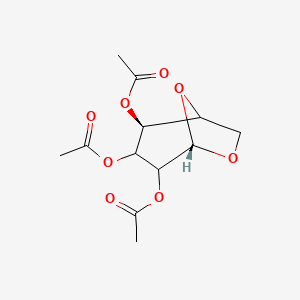
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)

![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
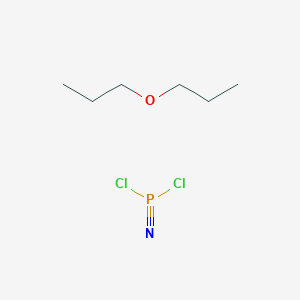
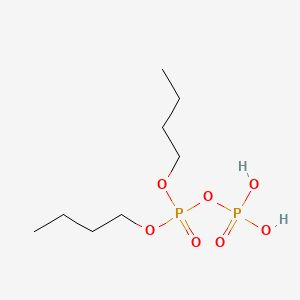
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
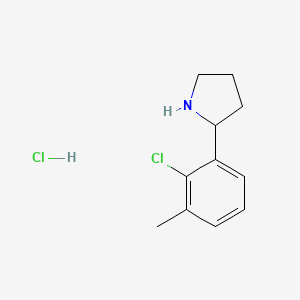
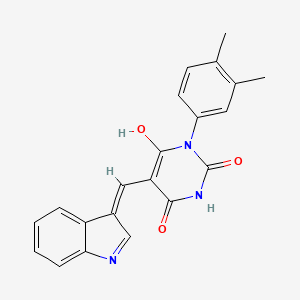
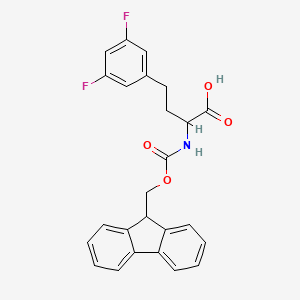
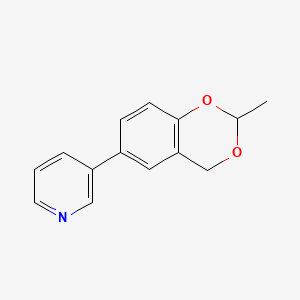
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)
